Methyl 3-amino-3-(2-methoxyphenyl)propanoate
Description
Methyl 3-amino-3-(2-methoxyphenyl)propanoate is a chiral β-amino acid ester characterized by a methoxy group at the ortho position of the phenyl ring. Its molecular formula is C${11}$H${15}$NO$_3$, with a molecular weight of 209.24 g/mol. The compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing integrin antagonists and heterocyclic derivatives . The 2-methoxy substituent influences electronic and steric properties, which may modulate binding affinity to biological targets such as αvβ6 integrins implicated in pulmonary fibrosis .
Properties
IUPAC Name |
methyl 3-amino-3-(2-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6,9H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLXYLGMAADKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amino Acid Derivative Synthesis
Starting Materials: 2-methoxybenzaldehyde, glycine methyl ester hydrochloride.
Reaction Conditions: The reaction typically involves the condensation of 2-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield methyl 3-amino-3-(2-methoxyphenyl)propanoate.
-
Industrial Production Methods
Large-Scale Synthesis: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the amino group to a nitro group.
Major Products: The primary product of this reaction is methyl 3-nitro-3-(2-methoxyphenyl)propanoate.
-
Reduction
Reagents and Conditions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the ester group to an alcohol.
Major Products: The main product is 3-amino-3-(2-methoxyphenyl)propanol.
-
Substitution
Reagents and Conditions: Nucleophilic substitution reactions can occur at the amino group using reagents such as alkyl halides.
Major Products: The products are typically N-alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Methyl 3-amino-3-(2-methoxyphenyl)propanoate is often used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition Studies: This compound is used in studies to investigate its potential as an inhibitor of specific enzymes, which can be crucial for understanding metabolic pathways and developing new drugs.
Medicine
Drug Development: Due to its structural similarity to certain bioactive molecules, it is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Polymer Production: It is used in the synthesis of specialty polymers and resins, which have applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism by which methyl 3-amino-3-(2-methoxyphenyl)propanoate exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methoxyphenyl group can interact with hydrophobic pockets of the enzyme, while the amino group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Structural and Electronic Variations
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and CF$_3$ (electron-withdrawing) substituents alter the phenyl ring's electronic density, impacting binding to targets like integrins .
- Halogen Effects: Chlorine substituents increase lipophilicity and may enhance membrane permeability, as seen in methyl 3-amino-3-(3-chlorophenyl)propanoate .
Biological Activity
Methyl 3-amino-3-(2-methoxyphenyl)propanoate, a compound characterized by its methoxy group and amino functionality, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H15NO3
- Molecular Weight : 209.25 g/mol
- CAS Number : 7175979
This compound is notable for its structural features that may enhance solubility and biological interactions due to the presence of the methoxy group, which can influence its pharmacokinetics and bioactivity.
This compound primarily acts through several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with cancer cell proliferation, particularly in prostate cancer cells.
- Receptor Modulation : It interacts with specific receptors, potentially affecting signaling pathways involved in cell growth and apoptosis.
- Chemical Reactivity : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.
Biological Activities
Research indicates that this compound possesses several promising biological activities:
- Anticancer Activity : Studies have demonstrated its effectiveness in inhibiting prostate cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Preliminary investigations indicate possible antimicrobial effects, although further studies are needed to confirm these findings.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the anticancer properties of this compound, researchers treated prostate cancer cell lines with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values determined through dose-response curves. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G0/G1 phase.
Table 2: Anticancer Activity Results
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 25 | 85 | - |
| 50 | 65 | - |
| 100 | 40 | - |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Methyl 3-amino-3-(2-methoxyphenyl)propanoate, and what are their limitations?
- Methodology : The compound can be synthesized via the Rodionov reaction, starting from 2-methoxybenzaldehyde and methyl cyanoacetate, followed by catalytic hydrogenation to reduce the nitrile group to an amine . Alternative routes include nucleophilic substitution of halogenated precursors (e.g., bromo or fluoro analogs) under basic conditions (e.g., NaH in DMF) .
- Limitations : Yields may vary depending on steric hindrance from the methoxy group. Purification often requires column chromatography due to byproduct formation.
Q. How is this compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm the presence of the methoxy (-OCH), amino (-NH), and ester (-COOCH) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 223.1 (CHNO) .
- HPLC : Purity >95% is typically required for biological studies, achieved via reverse-phase HPLC with a C18 column .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Intermediate : Used to synthesize fluorinated or halogenated analogs for structure-activity relationship (SAR) studies .
- Biological Probes : Investigated for interactions with enzymes (e.g., proteases) via hydrogen bonding and hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
